molecular formula C25H21N3O4S B4187438 N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide

N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide

Cat. No. B4187438
M. Wt: 459.5 g/mol
InChI Key: JFDPPXSHNHJDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, commonly known as PSB-0739, is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a protein that plays a crucial role in the regulation of synaptic plasticity and neurotransmission.

Mechanism of Action

PSB-0739 exerts its pharmacological effects by binding to and blocking the activity of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide. This receptor is a G protein-coupled receptor that is expressed in various regions of the brain, including the hippocampus, cortex, and striatum. Activation of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide by glutamate leads to the activation of intracellular signaling pathways that regulate synaptic plasticity, neurotransmitter release, and neuronal excitability. By blocking N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, PSB-0739 reduces the activity of these signaling pathways, which can have various effects depending on the specific brain region and physiological context.
Biochemical and Physiological Effects
PSB-0739 has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the activity of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in the brain, which can lead to decreased synaptic plasticity, reduced glutamate release, and altered neuronal excitability. This compound has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, which may be related to its ability to modulate the activity of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in specific brain regions. Additionally, PSB-0739 has been shown to have analgesic effects in animal models of pain, which may be related to its ability to reduce the release of glutamate and other neurotransmitters involved in pain perception.

Advantages and Limitations for Lab Experiments

PSB-0739 has several advantages for use in lab experiments. It is a potent and selective antagonist of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations to the use of PSB-0739 in lab experiments. For example, it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of results. Additionally, the effects of PSB-0739 may vary depending on the specific experimental conditions, such as the dose, route of administration, and timing of treatment.

Future Directions

PSB-0739 has significant potential for future research in various fields. One possible direction is to investigate its therapeutic potential in neurological and psychiatric disorders, particularly those that are associated with dysregulation of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide signaling. Another direction is to explore the role of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in various physiological processes, such as sleep, circadian rhythms, and metabolism. Additionally, PSB-0739 may be useful for developing new imaging agents or biomarkers for N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide-related diseases. Overall, PSB-0739 is a promising compound that has the potential to advance our understanding of the role of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in health and disease.

Scientific Research Applications

PSB-0739 has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. This compound has been used to study the involvement of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in the regulation of synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. It has also been investigated for its potential therapeutic use in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and autism spectrum disorders.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S/c29-25(27-20-8-7-17-26-18-20)19-28(33(30,31)24-11-5-2-6-12-24)21-13-15-23(16-14-21)32-22-9-3-1-4-10-22/h1-18H,19H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDPPXSHNHJDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N(CC(=O)NC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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